molecular formula C11H11BrF3NO B1402015 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine CAS No. 1707392-16-2

4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1402015
CAS No.: 1707392-16-2
M. Wt: 310.11 g/mol
InChI Key: YHNZUKXSLVHDEN-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a substituted phenyl group. The phenyl group is substituted with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. This combination of electron-withdrawing groups (Br and CF₃) and the morpholine moiety imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[2-bromo-6-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-3-1-2-8(11(13,14)15)10(9)16-4-6-17-7-5-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNZUKXSLVHDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine typically involves the reaction of 2-bromo-6-(trifluoromethyl)aniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Morpholine Derivatives

Compound Name Substituents Heterocycle Key Properties/Activity References
This compound 2-Br, 6-CF₃ Morpholine Potential synthetic intermediate -
4-(4-(Trifluoromethyl)phenyl)morpholine 4-CF₃ Morpholine Synthesized via amination; no bioactivity reported
4-[2-(Chloromethyl)-4-CF₃-phenyl]morpholine 2-CH₂Cl, 4-CF₃ Morpholine Commercial availability (mp 52–54°C)
CID2992168 4-(3,4-di-OCH₃-Ph), 6-CF₃-pyrimidin-2-yl Morpholine EP2 receptor potentiation (high activity)
4-(3-Bromo-4-CF₃-phenyl)morpholine 3-Br, 4-CF₃ Morpholine Structural isomer; InChIKey: QGLBCWXAHUZWJR
CID891729 4-Ph, 6-CF₃-pyrimidin-2-yl Morpholine EP2 receptor modulation
  • Substituent Position Sensitivity :

    • The ortho placement of Br and CF₃ in the target compound introduces significant steric hindrance compared to para -substituted analogs (e.g., 4-(4-CF₃-phenyl)morpholine). This steric effect may influence reactivity in cross-coupling reactions or binding to biological targets .
    • In trisubstituted pyrimidines (e.g., CID2992168), the morpholine ring at the 2-position of the pyrimidine core enhances EP2 receptor potentiation, whereas replacing morpholine with piperidine reduces activity .
  • Electronic Effects :

    • The CF₃ group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and may enhance metabolic stability. Bromine, as a halogen, can act as a leaving group in further functionalization (e.g., Suzuki-Miyaura cross-coupling) .

Heterocycle Variations

  • Morpholine vs. Piperidine/Piperazine :

    • In benzamide-based EP2 modulators (e.g., CID890517), replacing piperidine with morpholine (TG6–268) abolishes activity, highlighting scaffold-dependent heterocycle requirements .
    • Conversely, in pyrimidine-based EP2 modulators (e.g., CID2992168), morpholine outperforms piperidine, pyrrolidine, and piperazine, suggesting heterocycle compatibility with the core structure .
  • Thiomorpholine Derivatives :

    • Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct synthetic pathways and physicochemical properties due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen .

Biological Activity

4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂BrF₃N
  • Molecular Weight : 320.14 g/mol

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways associated with cancer cell proliferation and inflammation. This inhibition alters the activity of these enzymes, leading to downstream effects on cellular signaling pathways.
  • Potassium Channel Modulation : Recent studies indicate that this compound may act as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are involved in neuronal excitability and neurotransmitter release. This modulation could have implications for treating neurological disorders.

Biological Activities

This compound exhibits a range of biological activities:

1. Anticancer Activity

In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. The growth inhibition concentrations (GI50) reported are as follows:

Cell LineGI50 (µM)
MCF7 (Breast Cancer)3.79
SF-268 (Brain Cancer)12.50
NCI-H460 (Lung Cancer)42.30

These results suggest that the compound could be developed into a potential anticancer agent due to its ability to inhibit cell proliferation effectively.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in various models, indicating its potential as an anti-inflammatory agent. Its mechanism likely involves the inhibition of enzymes involved in inflammatory pathways.

3. Antimicrobial Activity

In vitro evaluations have revealed that this compound possesses antimicrobial properties against several pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Staphylococcus epidermidis0.25 μg/mL

These findings highlight its potential utility in treating bacterial infections.

Case Studies

Several case studies have documented the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, reinforcing its anticancer potential.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in significantly reduced inflammation markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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